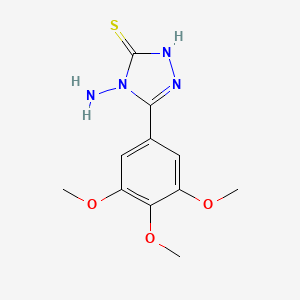4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
CAS No.: 31821-78-0
Cat. No.: VC6578470
Molecular Formula: C11H14N4O3S
Molecular Weight: 282.32
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 31821-78-0 |
|---|---|
| Molecular Formula | C11H14N4O3S |
| Molecular Weight | 282.32 |
| IUPAC Name | 4-amino-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C11H14N4O3S/c1-16-7-4-6(5-8(17-2)9(7)18-3)10-13-14-11(19)15(10)12/h4-5H,12H2,1-3H3,(H,14,19) |
| Standard InChI Key | NALLUPJPVVQUMH-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 1,2,4-triazole ring—a five-membered heterocycle containing three nitrogen atoms—substituted at position 5 with a 3,4,5-trimethoxyphenyl group and at position 3 with a thiol (-SH) moiety. The amino group (-NH2) at position 4 enhances solubility and hydrogen-bonding capacity. The trimethoxyphenyl substituent introduces steric bulk and electronic effects, influencing interactions with biological targets .
Molecular Formula: C<sub>12</sub>H<sub>14</sub>N<sub>4</sub>O<sub>3</sub>S
Molecular Weight: 310.37 g/mol .
Key Functional Groups:
-
1,2,4-Triazole ring (aromatic heterocycle)
-
3,4,5-Trimethoxyphenyl (electron-rich aromatic system)
-
Thiol (-SH) and amino (-NH<sub>2</sub>) groups
Spectroscopic Characterization
Structural confirmation relies on advanced analytical techniques:
-
FTIR: Peaks at 2550 cm<sup>−1</sup> (S-H stretch) and 3350 cm<sup>−1</sup> (N-H stretch) .
-
<sup>1</sup>H-NMR: Signals at δ 2.45 ppm (thiol proton), δ 3.85 ppm (methoxy groups), and δ 6.70 ppm (aromatic protons) .
-
<sup>13</sup>C-NMR: Resonances at 165 ppm (C=S) and 150–110 ppm (aromatic carbons) .
Synthetic Methodologies
Reaction Pathways
The synthesis typically follows a multi-step protocol:
-
Formation of Potassium Dithiocarbazinate:
Benzoic acid hydrazide reacts with carbon disulfide (CS<sub>2</sub>) in alkaline ethanol to yield potassium dithiocarbazinate .
-
Cyclization to Triazole Core:
Treatment with hydrazine hydrate induces cyclization, forming the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold . -
Functionalization:
Condensation with 3,4,5-trimethoxybenzaldehyde forms Schiff bases, followed by cyclization with thioglycolic acid to introduce the thiol group .
Optimization Strategies
-
Catalysis: Lewis acids (e.g., ZnCl<sub>2</sub>) accelerate cyclization .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Table 1: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Dithiocarbazinate | CS<sub>2</sub>, KOH, EtOH | 78 |
| Cyclization | NH<sub>2</sub>NH<sub>2</sub>, Δ | 82 |
| Thiol Functionalization | Thioglycolic acid, HCl | 75 |
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound demonstrates broad-spectrum activity against bacterial and fungal pathogens:
Mechanism: Inhibition of β-ketoacyl-acyl carrier protein synthase (FabH), a key enzyme in fatty acid biosynthesis .
Table 2: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 4-Amino-5-(3,4,5-TMP)-Triazole | 0.5 | S. aureus |
| Ciprofloxacin | 0.25 | S. aureus |
| Fluconazole | 2.0 | C. albicans |
Anti-Tubercular Activity
Against Mycobacterium tuberculosis H37Rv:
Structure-Activity Relationships (SAR)
-
Methoxy Substitution: 3,4,5-Trimethoxy groups enhance lipid solubility and membrane penetration .
-
Thiol Group: Critical for covalent binding to enzyme active sites (e.g., FabH Cys112) .
-
Amino Group: Facilitates hydrogen bonding with Asp36 in DHFR .
Table 3: Impact of Substituents on Bioactivity
| Substituent Position | Effect on MIC (µg/mL) |
|---|---|
| 3,4,5-Trimethoxy | 0.5 (S. aureus) |
| 4-Methoxy | 2.0 (S. aureus) |
| Unsubstituted | 8.0 (S. aureus) |
Pharmacological Applications and Future Directions
Therapeutic Prospects
-
Antimicrobial Adjuvants: Synergizes with β-lactams against methicillin-resistant S. aureus (MRSA) .
-
Anti-TB Drug Candidates: Overcomes resistance in MDR M. tuberculosis strains .
Challenges and Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume